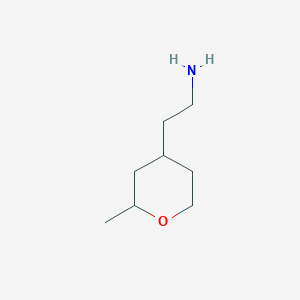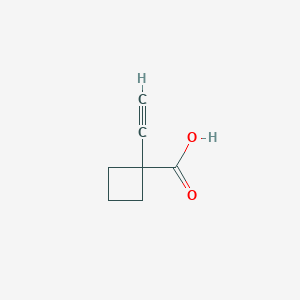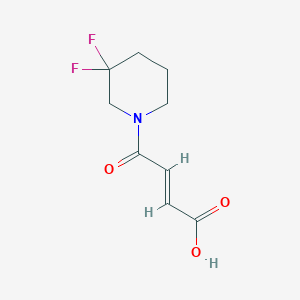
(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid
説明
(E)-4-(3,3-Difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, or (E)-3,3-DFPB for short, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a highly versatile compound, with a wide range of biochemical and physiological effects, and is used as a building block in various synthetic processes.
科学的研究の応用
Synthesis and Utility in Heterocyclic Compound Formation
The derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which include compounds structurally similar to (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, serve as valuable building blocks in the synthesis of biologically active compounds. An efficient synthesis protocol utilizing microwave assistance and ytterbium triflate catalyst has been developed, allowing the rapid preparation of these target acids from various (hetero)aromatic ketones and glyoxylic acid monohydrate. This method yields pure products with isolated yields ranging from 52-75% (Tolstoluzhsky et al., 2008).
Role in Investigating Biological Mechanisms
Compounds structurally related to (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid are of interest in biological research, particularly in the study of enzyme inhibition. For instance, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a compound with increased reactivity due to its cyclopropyl functionality, is used to study 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC's instability under near-physiological conditions and its function as a slow-dissociating inhibitor of ACC deaminase showcase the potential of similar compounds in biological studies (Liu et al., 2015).
Development of Fluorescence Probes
Derivatives of 4-oxobut-2-enoic acid, including compounds with functionalities akin to (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, have been instrumental in developing novel fluorescence probes for detecting reactive oxygen species (ROS). These probes are designed to selectively detect highly reactive oxygen species (hROS), such as hydroxyl radicals, and reactive intermediates of peroxidase, demonstrating their utility in biological and chemical applications (Setsukinai et al., 2003).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the synthesis and characterization of complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid and selected transition metal ions have revealed their potential in drug development. These complexes, synthesized with Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III), were characterized by various physico-chemical methods, indicating their potential utility in medicinal applications due to their unique thermal and magnetic properties (Ferenc et al., 2017).
作用機序
Mode of Action
It’s known that the compound has been studied for its anti-convulsant properties . It interacts with neural pathways involved in seizures, providing a better understanding of how the drug might be used in targeted therapeutic interventions .
Biochemical Pathways
Given its potential anti-convulsant properties, it’s plausible that it may interact with pathways involved in neural signaling and seizure activity .
Result of Action
The compound has shown potential effectiveness in the treatment of resistant seizures . This suggests that it may have a significant impact on neural activity and seizure control.
特性
IUPAC Name |
(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO3/c10-9(11)4-1-5-12(6-9)7(13)2-3-8(14)15/h2-3H,1,4-6H2,(H,14,15)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGGKWBQXIKFLJ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)
![Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1531927.png)
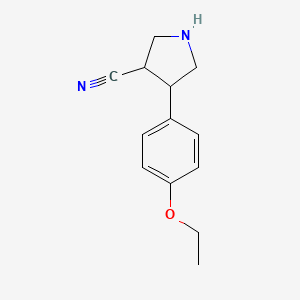

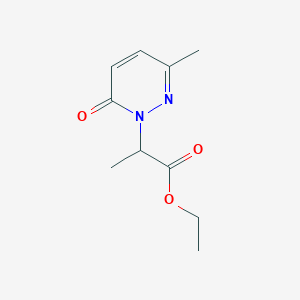

![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)
